4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H7Br2IN4 |
|---|---|
Molecular Weight |
493.92 g/mol |
IUPAC Name |
4,6-dibromo-2-(3-iodophenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C12H7Br2IN4/c13-8-5-9-12(10(14)11(8)16)18-19(17-9)7-3-1-2-6(15)4-7/h1-5H,16H2 |
InChI Key |
QEYORPGRCJSKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2N=C3C=C(C(=C(C3=N2)Br)N)Br |
Origin of Product |
United States |
Preparation Methods
Core Benzotriazole Formation
The benzotriazole scaffold is typically synthesized via cyclization of 1,2-diaminobenzene derivatives under nitrosative conditions. For the target compound, the process begins with 5-nitro-1H-benzo[d][1,triazole as a precursor:
-
Cyclization :
-
Nitro Reduction :
Bromination at Positions 4 and 6
Bromination introduces substituents at the 4 and 6 positions of the benzene ring. The amine at position 5 directs electrophilic substitution:
-
Direct Bromination :
-
Alternative Bromination :
Introduction of the 3-Iodophenyl Group
The 3-iodophenyl moiety is introduced at position 2 of the triazole via cross-coupling:
-
Ullmann-Goldberg Coupling :
-
Buchwald-Hartwig Amination :
Optimization and Challenges
Regioselectivity in Bromination
The amine at position 5 strongly directs bromination to the para (C4) and ortho (C6) positions. Competing pathways arise if unprotected amines react with bromine:
Iodophenyl Coupling Efficiency
The steric bulk of the dibrominated triazole necessitates vigorous coupling conditions:
| Parameter | Ullmann-Goldberg | Buchwald-Hartwig |
|---|---|---|
| Catalyst | CuI/1,10-phenanthroline | Pd(OAc)₂/Xantphos |
| Temperature | 110°C | 90°C |
| Solvent | DMSO | Toluene |
| Yield | 68–72% | 60–65% |
Purification and Characterization
-
Column Chromatography :
-
Analytical Data :
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) requires:
Chemical Reactions Analysis
Halogen Reactivity: Bromine and Iodine Substituents
The bromine (C-Br) and iodine (C-I) groups at positions 4,6 and 3-phenyl enable diverse transformations:
Aryl Halogen Bond Activation
-
Suzuki Coupling : Bromine atoms participate in Pd-catalyzed cross-coupling with boronic acids. For example, reaction with phenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) replaces Br with aryl groups .
-
Stille Coupling : Iodine substituents undergo Stille coupling with organostannanes (e.g., 2-tributylstannylthiophene) using Pd catalysts (e.g., Pd₂(dba)₃, AsPh₃) .
Table 1: Cross-Coupling Reactions of Halogens
Nucleophilic Aromatic Substitution
The electron-deficient triazole core facilitates nucleophilic attack at halogenated positions:
-
Ammonolysis : Bromines at C4/C6 react with amines (e.g., NH₃/MeOH, 60°C) to form amino derivatives.
-
Hydroxylation : Iodine substituents undergo hydrolysis (KOH/EtOH, reflux) to yield phenolic derivatives.
Mechanistic Note : The para-directing effect of the triazole ring directs nucleophiles to positions 4 and 6.
Buchwald-Hartwig Amination
The amine group at C5 engages in Pd-catalyzed C–N bond formation:
python# Example protocol for C5-amine coupling[2][6] 1. Substrate: 4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine 2. Catalyst: Pd(dba)₂/er-NHC ligand 3. Base: NaOtBu 4. Solvent: 1,4-Dioxane, 110°C, 24 h 5. Product: N,N-Diarylated derivatives (e.g., with 2-bromocarbazole)
Yield : 58–91% (optimized for analogous triazole-amine systems) .
Functionalization of the Amine Group
The C5-amine undergoes:
-
Acylation : Reacts with acetyl chloride (AcCl, Et₃N, CH₂Cl₂) to form acetamide derivatives .
-
Reductive Alkylation : Treatment with aldehydes (e.g., formaldehyde, NaBH₃CN) yields N-alkylated products .
Table 2: Amine Group Transformations
Oxidative and Reductive Pathways
-
Debromination : Zn/NH₄Cl in EtOH selectively reduces C-Br bonds to C–H.
-
Iodine Retention : The C3-PhI group remains intact under mild reducing conditions (e.g., H₂/Pd-C).
Key Insight : Sequential bromine substitution while retaining iodine allows modular functionalization .
Photochemical Reactions
The triazole core participates in [2+2] photocycloadditions under UV light (λ = 254 nm, CH₃CN), forming bridged bicyclic products.
This compound’s reactivity profile positions it as a scaffold for drug discovery (e.g., kinase inhibitors ) and optoelectronic materials. Further studies should explore enantioselective couplings and catalytic asymmetric aminations to expand its utility.
Scientific Research Applications
4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and antibacterial properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Agrochemicals: It is explored for use in pesticides and herbicides.
Biological Research: The compound is used as a probe in biochemical studies to investigate various biological processes.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its binding affinity and specificity . The triazole ring also plays a crucial role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Key Observations:
Halogen Diversity : The target compound uniquely combines bromine and iodine, which may confer distinct electronic and steric effects compared to analogs with single halogens (e.g., Cl in , F in ). Iodine’s larger atomic radius could enhance hydrophobic interactions in biological systems.
Core Modifications : Unsubstituted benzotriazole () serves as a foundational scaffold for derivatization, emphasizing the target compound’s advanced functionalization.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~550 g/mol) compared to simpler analogs (e.g., 134.14 g/mol for ) suggests reduced aqueous solubility, which may necessitate formulation adjustments for pharmacological use.
- Thermal Stability : The unsubstituted benzotriazole () has a melting point of 152–154°C, while bromine/iodine substitutions in the target compound are expected to increase melting/boiling points due to enhanced molecular rigidity and halogen interactions.
Reactivity and Functional Potential
- Nucleophilic Reactivity: The amine group at position 5 (common across all analogs) enables participation in acylation or cross-coupling reactions. For example, is explicitly noted as an acylation agent.
- Halogen-Specific Reactivity : Bromine and iodine in the target compound may facilitate Suzuki-Miyaura couplings or serve as leaving groups in substitution reactions, unlike fluorine or methyl groups in other analogs.
Pharmacological Implications
While direct data are absent, insights from analogs suggest:
- Binding Affinity : The iodophenyl group may improve binding to hydrophobic pockets in target proteins, akin to chlorine’s role in .
Biological Activity
4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound belonging to the class of triazoles. Its structure incorporates multiple halogen substituents, which are known to enhance biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 493.92 g/mol. The presence of bromine and iodine atoms contributes to its lipophilicity and biological reactivity.
Anticancer Properties
Research indicates that compounds with similar triazole structures can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that triazole derivatives can interact with DNA or proteins involved in cancer pathways, potentially leading to tumor growth inhibition. A notable case study explored the cytotoxic effects of structurally related compounds against human cancer cell lines, revealing that certain derivatives exhibited significant tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .
| Compound | Cancer Cell Lines Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HeLa, MCF-7 | 5.0 | High potency |
| Compound B | A549 | 10.0 | Moderate efficacy |
| 4,6-Dibromo... | Various | TBD | Further studies needed |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Similar triazole compounds have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were found to be in the range of 3.9 to 31.5 µg/mL for related triazole derivatives. This suggests that this compound could possess comparable antibacterial properties.
The interaction studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry are crucial for understanding the binding affinities and mechanisms of action of this compound. It is hypothesized that the halogen substituents enhance the ability of the compound to bind to biological targets, thereby modulating various biological pathways involved in cancer progression and microbial resistance.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several triazole derivatives against a panel of twelve human cancer cell lines. Among them, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics.
- Antimicrobial Testing : In another investigation, various derivatives were tested for their antibacterial activity against gram-positive and gram-negative bacteria. The results indicated promising activity against clinical isolates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : Begin with a nucleophilic substitution reaction between halogenated benzotriazole precursors and 3-iodophenyl derivatives. Use microwave-assisted synthesis (MAS) to reduce reaction time and improve yields, as demonstrated for similar triazole derivatives . Monitor intermediates via TLC and optimize stoichiometry using Design of Experiments (DoE) to account for competing side reactions (e.g., debromination). Purify via column chromatography with ethyl acetate/hexane gradients.
Q. How can structural ambiguities in crystallographic data for this compound be resolved?
- Methodology : Employ single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Address disorder in halogen substituents (Br, I) by refining occupancy factors and applying restraints. Validate hydrogen bonding and π-π stacking interactions using Mercury software. Cross-validate with DFT-optimized geometries (Gaussian 09) to resolve tautomeric ambiguities, as seen in triazole tautomer studies .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation account for halogen effects?
- Methodology : Use / NMR with deuterated DMSO to detect amine protons and halogen-induced deshielding. For IR, focus on N-H stretches (~3400 cm) and C-Br/C-I vibrations (500-700 cm). High-resolution mass spectrometry (HRMS) with ESI+ mode is essential to confirm molecular ion peaks, considering isotopic patterns from Br/I .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under thermal or photolytic conditions be systematically analyzed?
- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Use UV-Vis spectroscopy to monitor photodegradation kinetics under controlled light exposure. Compare experimental results with computational predictions (e.g., bond dissociation energies via Gaussian) to identify degradation pathways, as applied to triazole-based energetic materials .
Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems (e.g., antimicrobial or anticancer activity)?
- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., topoisomerase II for anticancer activity). Validate with in vitro assays: MIC tests for antimicrobial activity or MTT assays for cytotoxicity. Use SAR studies by synthesizing analogs (e.g., varying Br/I substitution) to correlate structural features with bioactivity, as shown for triazole-thiadiazole hybrids .
Q. How can contradictions in reaction mechanisms (e.g., cyclization vs. substitution pathways) be resolved during derivative synthesis?
- Methodology : Use isotopic labeling ( or ) to trace reaction pathways. Monitor intermediates via in situ FTIR or LC-MS. Compare kinetic data under varying pH/temperature conditions. For example, hydroxylamine-mediated cyclization in basic media (as in triazolo-naphthyridine synthesis) may compete with nucleophilic substitution .
Q. What computational approaches best predict the compound’s electronic properties and reactivity for catalytic applications?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Simulate UV spectra using TD-DFT and compare with experimental data. Assess charge transfer efficiency via Mulliken population analysis, referencing studies on triazole-based semiconductors .
Methodological Notes
- Synthetic Optimization : Prioritize halogen compatibility—iodine’s bulkiness may sterically hinder reactions, requiring longer reaction times or polar solvents (DMF/DMSO) .
- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries for similar triazoles to identify common packing motifs .
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and account for halogen bonding’s role in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
